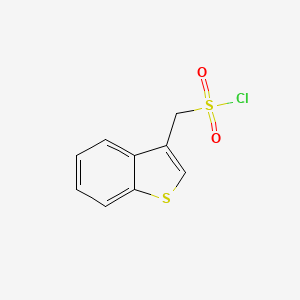
1-Benzothiophen-3-ylmethanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzothiophen-3-ylmethanesulfonylchloride is an organosulfur compound that features a benzothiophene ring substituted with a methanesulfonyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzothiophen-3-ylmethanesulfonylchloride can be synthesized through several methods. One common approach involves the reaction of benzothiophene with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired sulfonyl chloride derivative .
Industrial Production Methods: Industrial production of 1-benzothiophen-3-ylmethanesulfonylchloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzothiophen-3-ylmethanesulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamides, sulfonates, or sulfides.
Oxidation and Reduction Reactions: The benzothiophene ring can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfides: Formed by the reaction with thiols.
Applications De Recherche Scientifique
1-Benzothiophen-3-ylmethanesulfonylchloride has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-benzothiophen-3-ylmethanesulfonylchloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfide derivatives. These reactions can modulate the biological activity of the compound and its derivatives .
Comparaison Avec Des Composés Similaires
Benzothiophene: The parent compound, which lacks the sulfonyl chloride group.
Benzothiophene-2-sulfonylchloride: A similar compound with the sulfonyl chloride group at the 2-position.
Benzothiophene-3-sulfonamide: A derivative where the sulfonyl chloride group is replaced with a sulfonamide group.
Uniqueness: The presence of the sulfonyl chloride group at the 3-position of the benzothiophene ring allows for selective functionalization and the formation of diverse derivatives with tailored properties .
Propriétés
Formule moléculaire |
C9H7ClO2S2 |
|---|---|
Poids moléculaire |
246.7 g/mol |
Nom IUPAC |
1-benzothiophen-3-ylmethanesulfonyl chloride |
InChI |
InChI=1S/C9H7ClO2S2/c10-14(11,12)6-7-5-13-9-4-2-1-3-8(7)9/h1-5H,6H2 |
Clé InChI |
FEHHGHVQJUIQRP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CS2)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


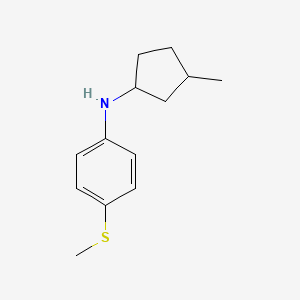
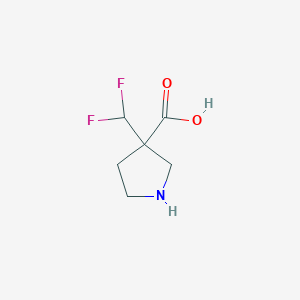
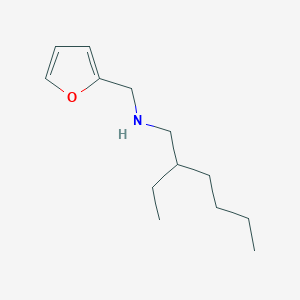

![2-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B13240783.png)

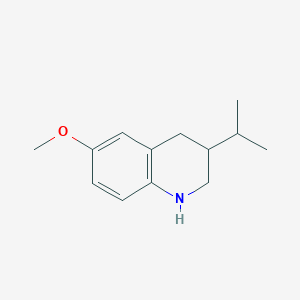
![2-[(3-Aminopropyl)sulfanyl]-1-methyl-1H-imidazole](/img/structure/B13240801.png)


![Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate](/img/structure/B13240818.png)
![Methyl 4-{2-[4-(2-aminoethyl)phenyl]ethynyl}benzoate](/img/structure/B13240836.png)
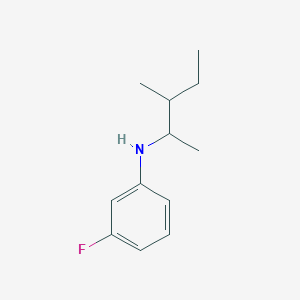
![(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid](/img/structure/B13240847.png)
